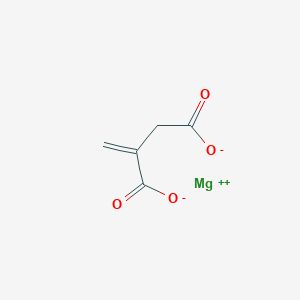
Magnesium;2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2-methylidenebutanedioate is a coordination compound that involves magnesium ions and 2-methylidenebutanedioate ligandsThe coordination chemistry of magnesium is crucial as it plays a role in numerous biological processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylidenebutanedioate typically involves the reaction of magnesium salts with 2-methylidenebutanedioic acid under controlled conditions. Commonly used magnesium salts include magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully controlled to ensure the proper formation of the coordination complex .
Industrial Production Methods
Industrial production methods for magnesium-based compounds often involve large-scale reactions using high-purity starting materials. Techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted synthesis are employed to produce magnesium compounds with desired properties . These methods ensure high yield and purity, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form magnesium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different magnesium complexes.
Substitution: The ligands in the coordination complex can be substituted with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of new magnesium complexes .
Wissenschaftliche Forschungsanwendungen
Magnesium;2-methylidenebutanedioate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its role in biological processes, such as enzyme activation and cellular signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement for magnesium deficiency.
Industry: It is used in the production of advanced materials, such as magnesium-based alloys and composites
Wirkmechanismus
The mechanism of action of magnesium;2-methylidenebutanedioate involves its interaction with molecular targets and pathways in biological systems. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their proper function. The compound can also modulate cellular signaling pathways by acting as a cofactor for various enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Uniqueness
Magnesium;2-methylidenebutanedioate is unique due to its specific coordination chemistry and the presence of the 2-methylidenebutanedioate ligand. This ligand imparts distinct properties to the compound, making it suitable for specialized applications in research and industry. Compared to other magnesium compounds, it offers unique reactivity and stability under various conditions .
Eigenschaften
Molekularformel |
C5H4MgO4 |
|---|---|
Molekulargewicht |
152.39 g/mol |
IUPAC-Name |
magnesium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI-Schlüssel |
KMGUUVHVXYFYQN-UHFFFAOYSA-L |
Kanonische SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















